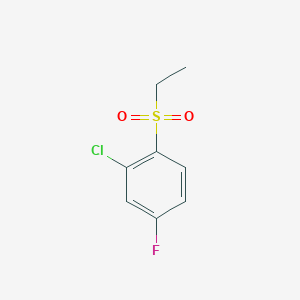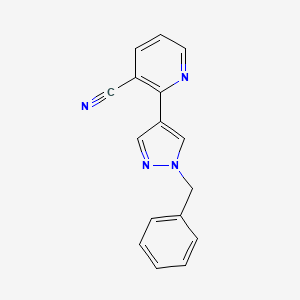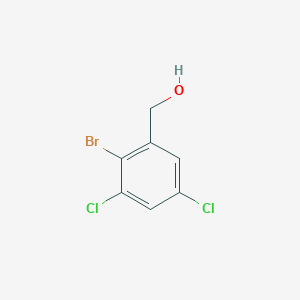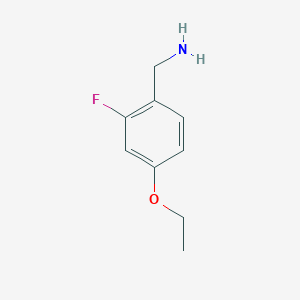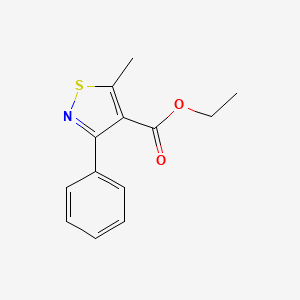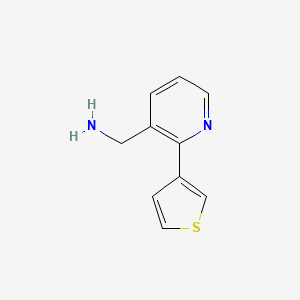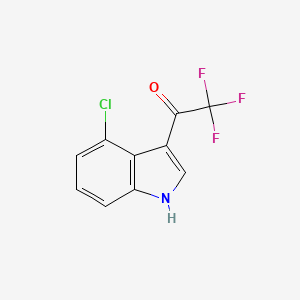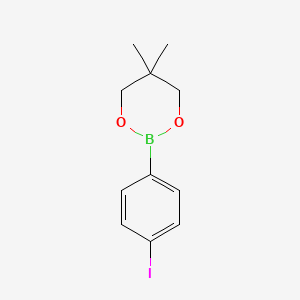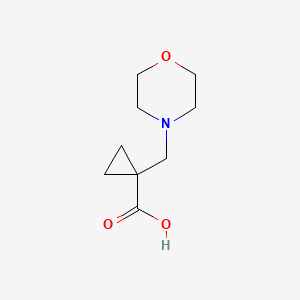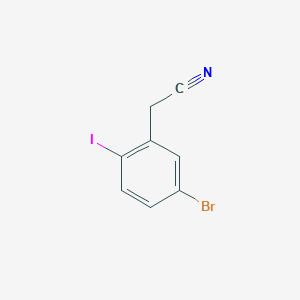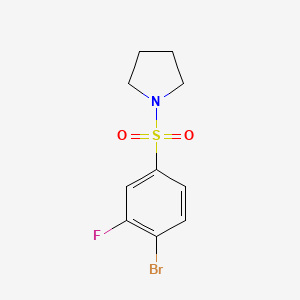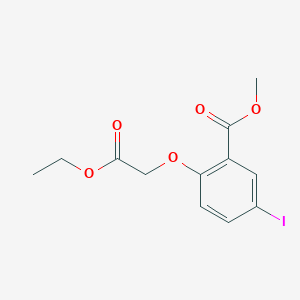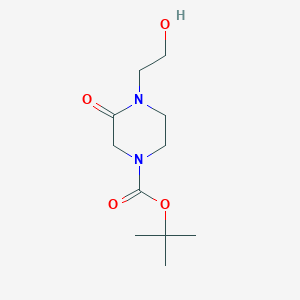
Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate
概要
説明
Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3 . It is a derivative of piperazine, a heterocyclic organic compound . Piperazine derivatives are often used as building blocks in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate and similar compounds often involves nucleophilic displacement reactions . For instance, the preparation of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was accomplished via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of similar compounds like tert-butyl [4-(2-hydroxyethyl)phenyl]carbamate has been determined using techniques like FT-IR, 1H & 13C NMR, and LCMS .Chemical Reactions Analysis
Ethers like tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate can undergo a variety of reactions. The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the molecular weight of similar compounds like tert-butyl [4-(2-hydroxyethyl)phenyl]carbamate has been determined to be 237.295 Da .科学的研究の応用
Application 1: Protein Degrader Building Blocks
- Scientific Field : Biochemistry and Molecular Biology .
- Summary of the Application : Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is used as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
- Methods of Application : The compound is incorporated into the linker region of bifunctional protein degraders. This may impact the 3D orientation of the degrader and thus ternary complex formation .
- Results or Outcomes : The use of this compound in PROTAC development could potentially optimize drug-like properties and improve the effectiveness of targeted protein degradation .
Application 2: Synthesis of Novel Organic Compounds
- Scientific Field : Organic Chemistry .
- Summary of the Application : Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
- Methods of Application : These compounds are used in the synthesis of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Results or Outcomes : The derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Application 3: Synthesis of Semi-flexible Linkers for PROTAC Development
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : This compound is used as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
- Methods of Application : The compound is incorporated into the linker region of bifunctional protein degraders .
- Results or Outcomes : The use of this compound in PROTAC development could potentially optimize drug-like properties and improve the effectiveness of targeted protein degradation .
Application 4: Synthesis of Novel Organic Compounds
- Scientific Field : Organic Chemistry .
- Summary of the Application : Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
- Methods of Application : These compounds are used in the synthesis of amides, sulphonamides, Mannich bases .
- Results or Outcomes : The derived compounds have shown a wide spectrum of biological activities .
Application 5: Synthesis of Semi-flexible Linkers for PROTAC Development
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : This compound is used as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
- Methods of Application : The compound is incorporated into the linker region of bifunctional protein degraders .
- Results or Outcomes : The use of this compound in PROTAC development could potentially optimize drug-like properties and improve the effectiveness of targeted protein degradation .
Application 6: Synthesis of Novel Organic Compounds
- Scientific Field : Organic Chemistry .
- Summary of the Application : Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
- Methods of Application : These compounds are used in the synthesis of amides, sulphonamides, Mannich bases .
- Results or Outcomes : The derived compounds have shown a wide spectrum of biological activities .
将来の方向性
The future directions for research on tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate and similar compounds could involve exploring their potential applications in various fields. For instance, piperazine derivatives could be further explored for their potential use in the development of new organic compounds .
特性
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12(6-7-14)9(15)8-13/h14H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPFSPWCIJGMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Nitro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1404127.png)
